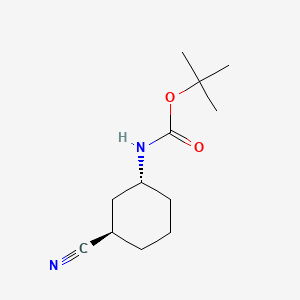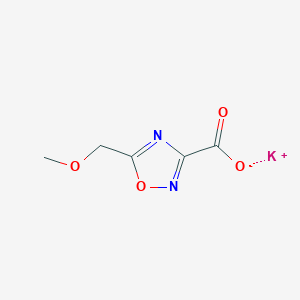
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid, also known as TTPA, is a chemical compound that has been widely studied for its potential applications in scientific research. TTPA is a tetrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research fields.
Scientific Research Applications
Synthesis and Characterization
- A study by Zanatta et al. (2013) outlines a procedure for synthesizing and characterizing new tetrazolic acids, structurally analogous to succinic acid, through cycloaddition reactions. This synthesis method is applicable to compounds like 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid (Zanatta et al., 2013).
Catalytic Applications
- Khorramabadi et al. (2020) discuss the use of tetrazoles, including 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid, in catalysis for synthesizing diverse tetrazoles from amino acids. This demonstrates the compound's potential in facilitating diverse chemical reactions (Khorramabadi et al., 2020).
Coordination Chemistry and Luminescence
- Shen et al. (2016) have researched the coordination complexes of manganese(II) based on tetrazole carboxylate ligands, which includes derivatives of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid. These complexes exhibit luminescent properties, suggesting potential applications in optical materials (Shen et al., 2016).
Anticancer Activity
- Research by Saad & Moustafa (2011) indicates that certain derivatives of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid exhibit significant anticancer activities in vitro, highlighting its potential in medicinal chemistry (Saad & Moustafa, 2011).
Metal-Organic Frameworks (MOFs)
- Yang et al. (2022) and others have explored the use of tetrazole-based carboxylic acids in the synthesis of functional MOFs with novel topologies. This research opens up avenues for the application of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid in materials science (Yang et al., 2022).
Corrosion Inhibition
- Srivastava et al. (2017) have synthesized amino acid-based imidazolium zwitterions, similar in structure to tetrazole derivatives, for corrosion inhibition in metals. This suggests a potential application for 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid in protecting metals against corrosion (Srivastava et al., 2017).
properties
IUPAC Name |
3-(tetrazol-1-yl)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-8(14)4-6(7-2-1-3-15-7)12-5-9-10-11-12/h1-3,5-6H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIFVLJJTQTTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405660.png)
![1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid](/img/structure/B1405663.png)


![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)
![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)
![4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B1405675.png)




